

A Comparative Meta-Analysis of NLRP3 Inflammasome Inhibitors: Spotlight on Selnoflast Potassium

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Compound of Interest

Compound Name: *Selnoflast potassium*

Cat. No.: *B12774063*

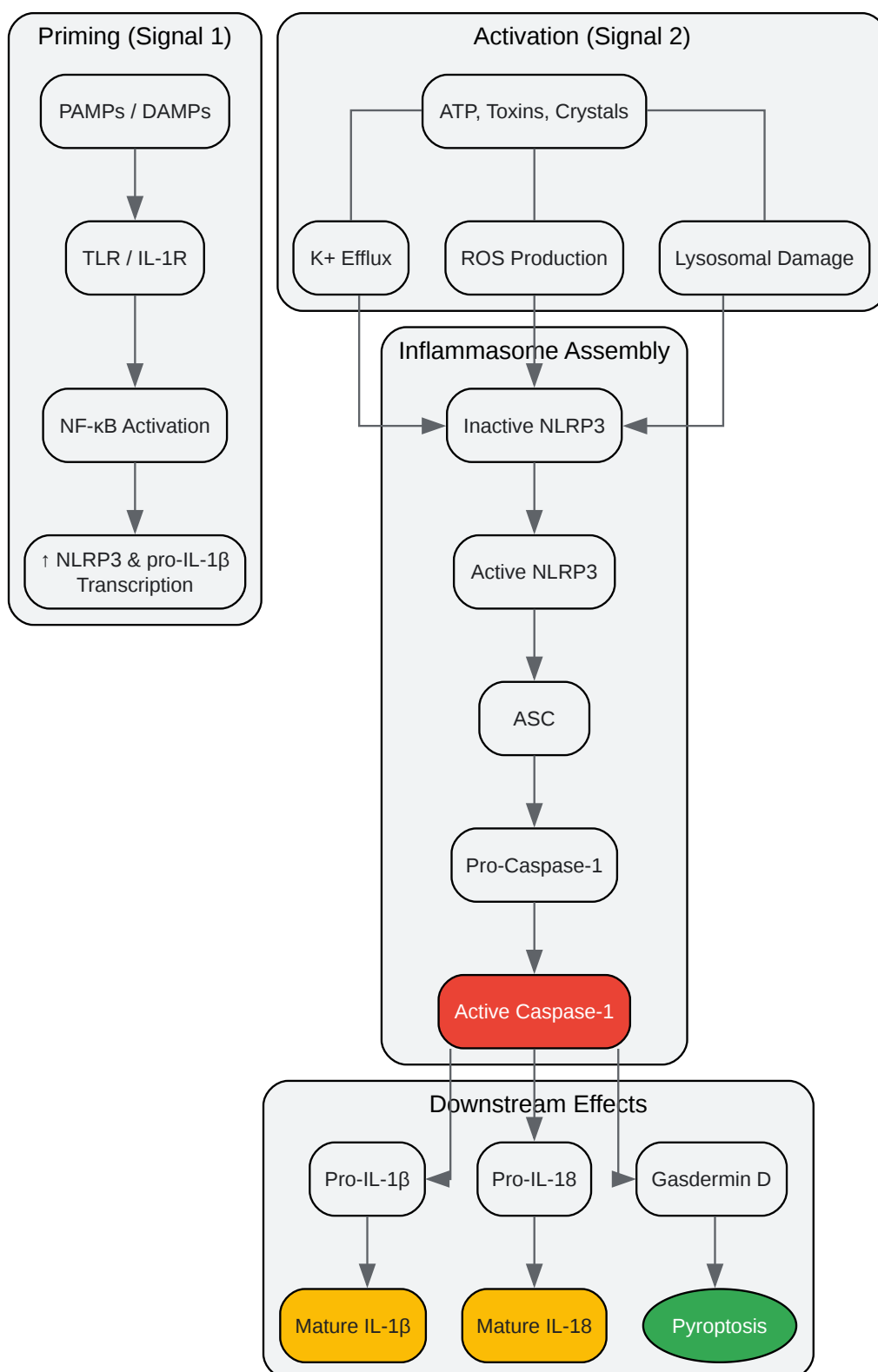
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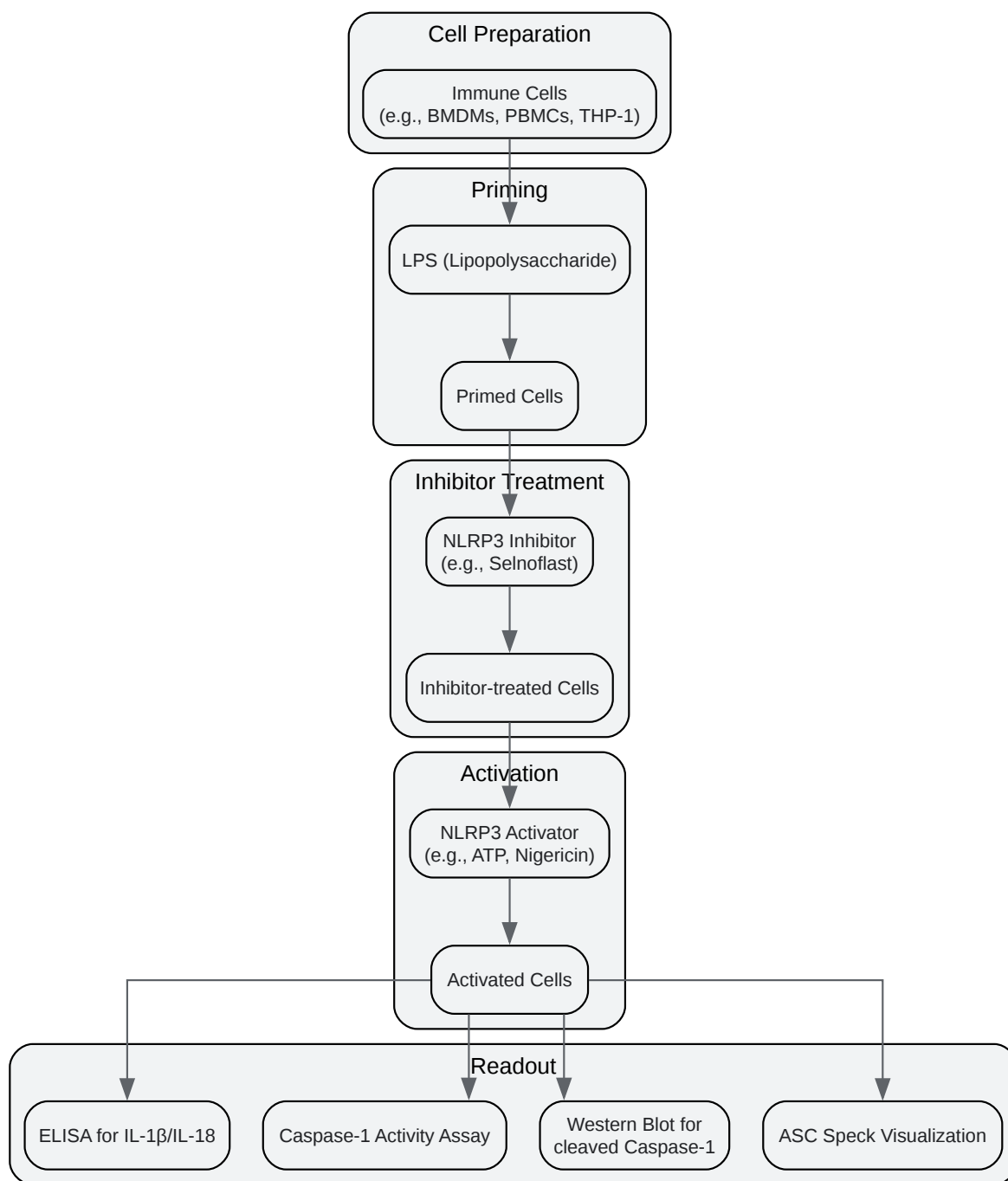
For Researchers, Scientists, and Drug Development Professionals

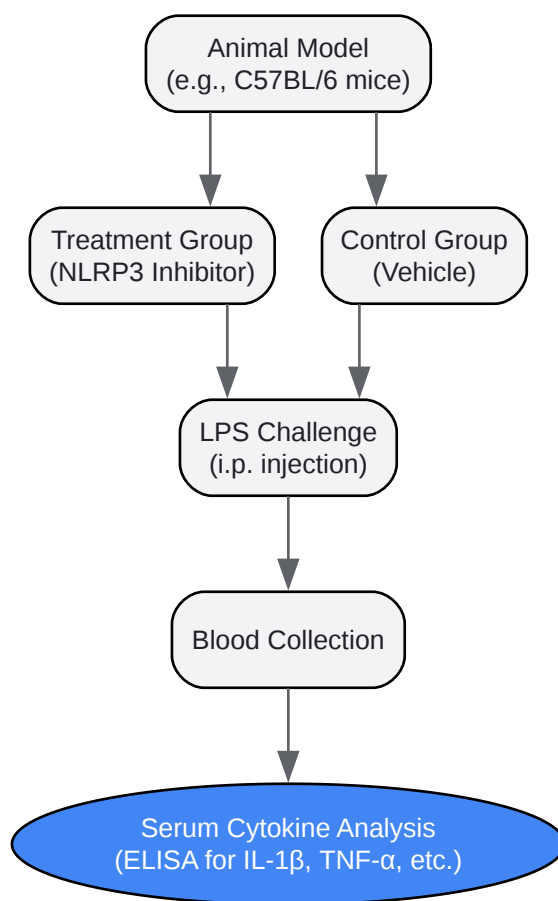
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and IL-18, making it a prime therapeutic target.^{[1][2]} This has spurred the development of numerous small molecule inhibitors targeting the NLRP3 inflammasome. This guide provides a comparative analysis of **Selnoflast potassium** (RO7486967), a selective and reversible NLRP3 inhibitor, alongside other notable inhibitors in clinical and preclinical development, including Dapansutrile (OLT1177) and MCC950.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1 β .^{[1][2][3]} The second signal, triggered by a variety of stimuli such as ATP, crystalline structures, and microbial toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.^[1] This assembly facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms.







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